Silicon phthalocyanine Silicon phthalocyanine Silicon Phthalocyanine 4, also known as Pc-4, is a drug potentially for the treatment of cutaneous neoplasms. Photoirradiation of the silicon phthalocyanine 4 photosensitizer with red light generates singlet oxygen and other reactive oxygen species to induce cell death. Pc 4 is absorbed into the epidermis in as little as 1 hour and the absorption increased with increasing time and dose. Silicon phthalocyanine 4 can be effectively delivered into human skin via topical application.
Brand Name: Vulcanchem
CAS No.: 135719-28-7
VCID: VC0543189
InChI: InChI=1S/C33H17N7.C7H18NOSi.H2O.Si/c1-3-11-20-18(9-1)26-17-27-19-10-2-4-12-21(19)29(35-27)37-31-23-14-6-8-16-25(23)33(39-31)40-32-24-15-7-5-13-22(24)30(38-32)36-28(20)34-26;1-8(2)6-5-7-10(3,4)9;;/h1-17H;5-7H2,1-4H3;1H2;/q-2;-1;;+4/p-1
SMILES: CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4]
Molecular Formula: C39H35N9O2Si2
Molecular Weight: 716.9 g/mol

Silicon phthalocyanine

CAS No.: 135719-28-7

Cat. No.: VC0543189

Molecular Formula: C39H35N9O2Si2

Molecular Weight: 716.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Silicon phthalocyanine - 135719-28-7

Specification

CAS No. 135719-28-7
Molecular Formula C39H35N9O2Si2
Molecular Weight 716.9 g/mol
IUPAC Name 3-[dimethyl(oxido)silyl]-N,N-dimethylpropan-1-amine;2,11,20,37,38-pentaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);hydroxide
Standard InChI InChI=1S/C33H17N7.C7H18NOSi.H2O.Si/c1-3-11-20-18(9-1)26-17-27-19-10-2-4-12-21(19)29(35-27)37-31-23-14-6-8-16-25(23)33(39-31)40-32-24-15-7-5-13-22(24)30(38-32)36-28(20)34-26;1-8(2)6-5-7-10(3,4)9;;/h1-17H;5-7H2,1-4H3;1H2;/q-2;-1;;+4/p-1
Standard InChI Key MQPOIOMXRKFQLZ-XSRQUKKKSA-N
SMILES CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4]
Canonical SMILES CN(C)CCC[Si](C)(C)[O-].C1=CC=C2C(=C1)C3=CC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=NC2=N3)[N-]7)C9=CC=CC=C94.[OH-].[Si+4]
Appearance Solid powder

Introduction

Structural and Synthetic Foundations of Silicon Phthalocyanine

Molecular Architecture

SiPc consists of a phthalocyanine macrocycle with a central silicon atom bonded to two axial ligands (e.g., siloxy, hydroxyl, or chloro groups). This axial substitution disrupts π-π stacking, enhancing solubility and reducing aggregation in solution . The planar aromatic ring system enables strong absorption in the 650–750 nm range (Q-band), ideal for applications requiring deep tissue or material penetration .

Synthesis and Functionalization

SiPc derivatives are synthesized via cyclotetramerization of phthalonitrile precursors in the presence of silicon tetrachloride (SiCl₄). Post-synthetic modifications allow axial ligand substitution, as demonstrated by the synthesis of bis(tri-n-hexylsiloxy)silicon phthalocyanine ([SiPc(OR)₂]) . Asymmetric variants are achievable through stepwise ligand exchange, enabling precise control over electronic and steric properties .

Table 1: Representative Synthetic Routes for SiPc Derivatives

PrecursorAxial LigandsSolubility (CH₂Cl₂)Key ApplicationSource
Phthalonitrile + SiCl₄Cl⁻LowIntermediate
SiPcCl₂OSi(n-C₆H₁₃)₃HighOptoelectronics
SiPc(OH)₂OH⁻ModeratePhotocatalysis

Physicochemical Properties

Optical and Electronic Characteristics

SiPc exhibits a Q-band absorption peak at 675 nm (ε = 2 × 10⁵ M⁻¹cm⁻¹) and fluorescence emission near 684 nm . Electrochemical studies reveal reversible one-electron redox processes, with a HOMO-LUMO gap of 1.8 eV, aligning with its optical excitation energy .

Table 2: Key Optical and Electrochemical Parameters

PropertyValueConditionsSource
λₐᵦₛ (Q-band)675 nmCH₂Cl₂
Φ_F (Fluorescence yield)0.05DMF
E₁/₂ (Oxidation)+0.72 V vs. SCECH₂Cl₂
E₁/₂ (Reduction)-1.08 V vs. SCECH₂Cl₂

Thermal and Chemical Stability

SiPc derivatives exhibit remarkable thermal stability (decomposition >300°C) and resistance to acidic hydrolysis, attributed to the aromatic macrocycle and strong Si-N bonds .

Biomedical Applications

Photodynamic Therapy (PDT)

SiPc4, a silicon phthalocyanine with axial dimethylaminopropylsiloxy ligands, localizes in mitochondrial membranes and generates singlet oxygen (¹O₂) upon red-light irradiation (675 nm), inducing apoptosis in cancer cells . Clinical trials demonstrate its efficacy in treating mycosis fungoides, with 60% of lesions showing complete response .

Table 3: Anticancer Efficacy of SiPc in Cell Lines

Cell LineIC₅₀ (μM)Selectivity IndexSource
MCF-7 (Breast Cancer)1.2 ± 0.35.0 vs. HUVEC
MDA-MB-231 (TNBC)2.1 ± 0.43.8 vs. HUVEC
Pancreatic Cancer4.5 ± 0.62.5 vs. Normal

Mitochondrial Targeting and Cytotoxicity

SiPc selectively disrupts cancer cell mitochondria, reducing membrane potential (ΔΨm) by 40% in pancreatic cancer cells, while sparing normal cells . This selectivity is attributed to enhanced permeability and retention in tumor tissues .

Energy and Optoelectronic Applications

Organic Photovoltaics (OPVs)

Bis(tri-n-butylsilyl oxide) SiPc ([3BS]₂-SiPc) serves as a non-fullerene acceptor in flexible OPVs, achieving a power conversion efficiency (PCE) of 4.2% with P3HT donors. Processed using nonhalogenated solvents, it enables large-area (1 cm²) devices on PET substrates .

Photocatalysis

SiPc(OH)₂ demonstrates visible-light-driven hydrogen evolution (12.3 μmol h⁻¹g⁻¹) via water splitting, leveraging its broad absorption and stable charge-separated states .

Emerging Trends and Future Directions

Recent advances include SiPc-HDACi, a dual-action agent combining PDT with histone deacetylase inhibition, showing synergistic cytotoxicity in breast cancer models . In optoelectronics, SiPc-based near-infrared LEDs and photodetectors are under development, capitalizing on its high carrier mobility (μ = 0.1 cm²V⁻¹s⁻¹) .

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